molecular formula C31H53N9O12 B14219747 L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid CAS No. 573670-82-3

L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid

Cat. No.: B14219747
CAS No.: 573670-82-3
M. Wt: 743.8 g/mol
InChI Key: XFAGPWJGSPUIAN-BPBFDTGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid is a peptide composed of six amino acids: L-glutamine, L-valine, L-glutamine, L-leucine, L-glutamine, and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.

    Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.

    Deamidation: The glutamine residues can undergo deamidation to form glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or pepsin, or chemical agents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.

    Deamidation: Mild acidic or basic conditions.

Major Products

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Deamidation: Conversion of glutamine to glutamic acid.

Scientific Research Applications

L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery system.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid: A similar peptide with a different sequence of amino acids.

    This compound: Another peptide with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo specific chemical reactions and interact with molecular targets makes it valuable for various research and industrial purposes.

Properties

CAS No.

573670-82-3

Molecular Formula

C31H53N9O12

Molecular Weight

743.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C31H53N9O12/c1-14(2)13-20(29(49)36-17(6-10-22(34)42)27(47)38-19(31(51)52)8-12-24(44)45)39-28(48)18(7-11-23(35)43)37-30(50)25(15(3)4)40-26(46)16(32)5-9-21(33)41/h14-20,25H,5-13,32H2,1-4H3,(H2,33,41)(H2,34,42)(H2,35,43)(H,36,49)(H,37,50)(H,38,47)(H,39,48)(H,40,46)(H,44,45)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1

InChI Key

XFAGPWJGSPUIAN-BPBFDTGDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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